molecular formula C20H22N2O3S B2690769 2-((1H-indol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 450351-89-0

2-((1H-indol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No. B2690769
CAS RN: 450351-89-0
M. Wt: 370.47
InChI Key: GLNGXKZLIXRGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1H-indol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide, also known as 25I-NBOMe, is a synthetic psychedelic drug that is structurally similar to the hallucinogenic compound mescaline. It has gained popularity in the recreational drug market due to its potent effects and ease of synthesis. However, its potential therapeutic applications and mechanisms of action have also been the subject of scientific research.

Scientific Research Applications

Molecular Docking and Synthesis

  • Design-Based Synthesis and Molecular Docking Analysis : The synthesis of indole acetamide derivatives, including the study compound, involves reactions under specific conditions, followed by characterization through various spectroscopic analyses. These compounds have been explored for anti-inflammatory activities via in silico modeling, targeting specific domains like cyclooxygenase COX-1 and 2. The study provides insights into the structural and electronic aspects of these molecules, which are crucial for their biological activity (Al-Ostoot et al., 2020).

Cancer Immunotherapy Applications

  • Unique Sulfur-Aromatic Interactions in IDO1 Inhibitors : Indoleamine 2,3-dioxygenase (IDO1) inhibitors, including variants of the study compound, have been speculated for use in cancer immunotherapy. Although clinical trials have faced challenges, these compounds exhibit a unique sulfur-aromatic interaction network that is significant in their potency as IDO1 inhibitors. This could inspire new approaches in cancer therapy research (Peng et al., 2020).

Photoinitiator Applications in Polymerization

  • Thioxanthone Attached Polyhedral Oligomeric Silsesquioxane (POSS) Nano-Photoinitiator : Research on thioxanthone derivatives, including similar compounds to the study molecule, has shown promising results in the field of polymerization. These compounds have unique absorption characteristics and initiate polymerization through intramolecular hydrogen abstraction, contributing to the development of robust polymer/filler networks (Batibay et al., 2020).

Antioxidant Properties

  • Synthesis and Antioxidant Properties : Compounds structurally similar to the study compound have been synthesized and evaluated for their antioxidant activity. These compounds exhibit significant activity, with certain derivatives showing remarkable effectiveness at low concentrations. This indicates potential applications in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Structural Analysis and Anticonvulsant Properties

  • Synthesis and Docking Study of S-Acetamide Derivatives : The study of S-acetamide derivatives, structurally related to the study compound, has focused on their synthesis and potential anticonvulsant properties. These compounds have shown moderate anticonvulsant activity in in vivo studies, suggesting their potential use in therapeutic applications (Severina et al., 2020).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-24-17-8-7-14(11-18(17)25-2)9-10-21-20(23)13-26-19-12-22-16-6-4-3-5-15(16)19/h3-8,11-12,22H,9-10,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNGXKZLIXRGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=CNC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-ylsulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.